N,N,N',N'-Tetrakis(hydroxymethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four hydroxymethyl groups attached to a central thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea typically involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly elevated temperature to facilitate the formation of the desired product. The general reaction can be represented as follows:
Thiourea+4Formaldehyde→N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea follows similar principles but on a larger scale. The process involves the continuous addition of formaldehyde to a thiourea solution, with careful control of temperature and pH to optimize yield and purity. The product is then isolated through crystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiourea moiety can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in drug delivery systems.
Industry: It is employed in the production of resins, adhesives, and coatings due to its crosslinking properties.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea involves its ability to form stable complexes with various substrates. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the thiourea moiety can engage in coordination with metal ions. These interactions facilitate its use in crosslinking and stabilization processes.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetrakis(hydroxymethyl)glycoluril: Similar in structure but with a glycoluril core instead of thiourea.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups and an ethylenediamine core.
Uniqueness: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is unique due to its thiourea core, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring strong interactions with metal ions and robust crosslinking capabilities.
Eigenschaften
CAS-Nummer |
60913-22-6 |
---|---|
Molekularformel |
C5H12N2O4S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
1,1,3,3-tetrakis(hydroxymethyl)thiourea |
InChI |
InChI=1S/C5H12N2O4S/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2 |
InChI-Schlüssel |
XROPVPGOMNXDJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(CO)C(=S)N(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.